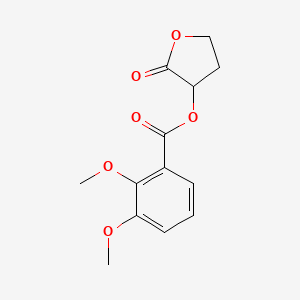
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate, also known as ODOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ODOB is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has a molecular weight of 306.29 g/mol and a melting point of 68-70°C.
Wirkmechanismus
The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been found to inhibit the replication of certain viruses and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has been found to have minimal toxicity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is also stable under a range of conditions, making it suitable for various applications. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate. One area of interest is the development of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate-based fluorescent probes for the detection of metal ions. Another area of research is the development of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate-based antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate and its potential applications in cancer therapy and inflammatory diseases.
Synthesemethoden
The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves the reaction between 2,3-dimethoxybenzoic acid and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has also been studied for its potential as a fluorescent probe for the detection of metal ions. Its unique chemical structure and properties make it a promising candidate for further research in these areas.
Eigenschaften
IUPAC Name |
(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIJHURKOFAVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)

![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)